molecular formula C9H7NO2 B1450536 3-Formyl-2-methoxybenzonitrile CAS No. 21962-48-1

3-Formyl-2-methoxybenzonitrile

Cat. No. B1450536
CAS RN: 21962-48-1
M. Wt: 161.16 g/mol
InChI Key: ZTLGJHMOOMMZDE-UHFFFAOYSA-N
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Description

3-Formyl-2-methoxybenzonitrile is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 . It is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H7NO2/c1-12-9-7(5-10)3-2-4-8(9)6-11/h2-4,6H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 161.16 . The compound is a powder at room temperature .

Scientific Research Applications

  • Synthesis and Biological Evaluation of Complexes : Research by Govindharaju et al. (2019) focused on synthesizing and evaluating a binuclear bridged Cr(III) complex containing 2-aminobenzonitrile and octanoate ion as ligands. The study provided insights into the antimicrobial activities and DNA-binding properties of the complex.

  • Two-Photon Ionization and Mass Spectroscopy : Zhao et al. (2019) conducted a study on 2-methoxybenzonitrile, exploring two-color resonance enhanced two-photon ionization and mass analyzed threshold ionization spectroscopy. This research is important for understanding the substitution effects of CN and OCH3 groups on transition energies (Zhao, Jin, Li, & Jia, 2019).

  • Nucleophilic Aromatic Substitutions : The work of Giannopoulos et al. (2000) explored nucleophilic aromatic substitutions in certain benzene derivatives, leading to the synthesis of new compounds. This research adds to the understanding of chemical reactions involving benzonitriles (Giannopoulos, Ferguson, Wakefield, & Varvounis, 2000).

  • Carbon-Carbon Bond Activation : Taw et al. (2003) investigated the activation of the carbon-carbon bond in aryl and alkyl cyanides using a Rh(III) silyl complex. This study contributes to our understanding of chemical bond interactions and reactions (Taw, Mueller, Bergman, & Brookhart, 2003).

  • Reactivity of Radical Anions : Peshkov et al. (2019) demonstrated the phenylation of fluorobenzonitriles using benzonitrile radical anions, showing a new type of radical anion reactivity. This finding opens up possibilities for developing approaches to fluorinated cyanobisarenes (Peshkov, Wang, Panteleeva, Rybalova, & Tretyakov, 2019).

  • Mechanism of Reactions with Sodium Methoxide : Abe (1983) investigated the reaction mechanism of 3,5-dinitrobenzonitrile with sodium methoxide, enhancing our understanding of the formation of Meisenheimer complexes (Abe, 1983).

  • Corrosion Inhibition Properties : Verma, Quraishi, & Singh (2015) studied the corrosion inhibition properties of 2-aminobenzene-1,3-dicarbonitriles derivatives on mild steel, which is significant in material science and engineering (Verma, Quraishi, & Singh, 2015).

Safety and Hazards

3-Formyl-2-methoxybenzonitrile is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and ensuring adequate ventilation .

properties

IUPAC Name

3-formyl-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-9-7(5-10)3-2-4-8(9)6-11/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLGJHMOOMMZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305488
Record name 3-Formyl-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21962-48-1
Record name 3-Formyl-2-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21962-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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